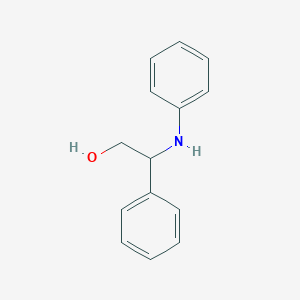![molecular formula C11H10N2O3S B12317095 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)
2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}吡啶-3-羧酸是一种杂环化合物,包含恶唑环和吡啶环。
准备方法
合成路线和反应条件
2-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}吡啶-3-羧酸的合成通常涉及以下步骤:
恶唑环的形成: 恶唑环可以通过在酸性或碱性条件下使适当的前体环化来合成。
甲基的连接: 甲基是通过烷基化反应引入的。
吡啶环的形成: 吡啶环通过各种方法合成,包括缩合反应。
连接恶唑环和吡啶环: 两个环通过硫代(硫醚)桥连接,通常使用硫醇化反应。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器和绿色化学原理。
化学反应分析
反应类型
2-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}吡啶-3-羧酸可以发生各种化学反应,包括:
氧化: 硫代基团可以被氧化成亚砜或砜。
还原: 羧酸基团可以被还原成醇。
取代: 环上的氢原子可以被各种官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 使用卤素或有机金属化合物等试剂可以进行亲电或亲核取代反应。
主要产物
氧化: 亚砜和砜。
还原: 醇。
取代: 取决于所用试剂的各种取代衍生物。
科学研究应用
2-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}吡啶-3-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌或抗癌性质的生物活性化合物的潜力。
医药: 因其独特的结构特征而被探索为潜在的候选药物。
工业: 用于开发具有特定性能的新材料。
作用机制
2-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}吡啶-3-羧酸的作用机制取决于其具体的应用。在药物化学中,它可能与生物靶标(如酶或受体)相互作用,调节它们的活性。恶唑环和吡啶环可以参与氢键和π-π相互作用,这些相互作用对于与生物大分子结合至关重要。
相似化合物的比较
类似化合物
恶唑衍生物: 含有恶唑环的化合物,例如奥昔布洛芬和沐必利。
吡啶衍生物: 含有吡啶环的化合物,例如烟酸和吡哆醇。
独特性
2-{[(3-甲基-1,2-恶唑-5-基)甲基]硫代}吡啶-3-羧酸的独特性在于恶唑环和吡啶环通过硫代桥连接的组合。这种结构特征赋予其独特的化学反应性和潜在的生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC 名称 |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-5-8(16-13-7)6-17-10-9(11(14)15)3-2-4-12-10/h2-5H,6H2,1H3,(H,14,15) |
InChI 键 |
USCXFIKERNQLEG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)CSC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
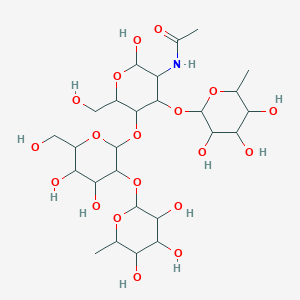
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
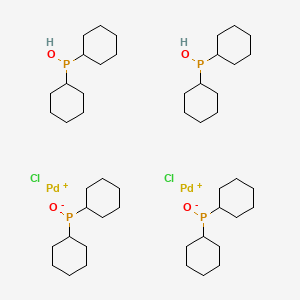
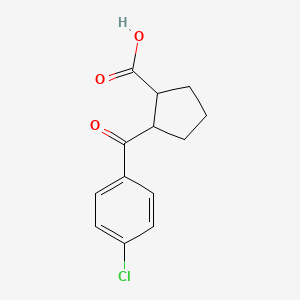
![2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B12317063.png)
![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12317069.png)
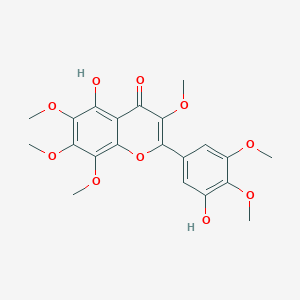
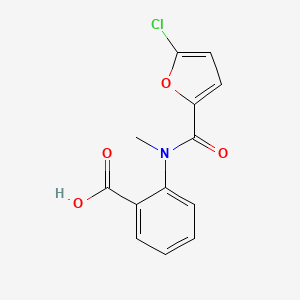
![Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate](/img/structure/B12317082.png)
![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
